molecular formula C21H15NO7S B097600 1-Amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthryl 4-methoxybenzenesulphonate CAS No. 16517-83-2

1-Amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthryl 4-methoxybenzenesulphonate

Cat. No.: B097600
CAS No.: 16517-83-2
M. Wt: 425.4 g/mol
InChI Key: FAYSAYVCKNLINZ-UHFFFAOYSA-N
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Description

Nicotinic acid riboside is a form of vitamin B3, also known as niacin. It is a pyridine-nucleoside and serves as a precursor to nicotinamide adenine dinucleotide (NAD+), a crucial coenzyme in cellular metabolism. Nicotinic acid riboside has gained attention for its potential health benefits, particularly in boosting NAD+ levels, which play a vital role in various metabolic pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions: Nicotinic acid riboside can be synthesized through several methods. One common approach involves the reduction of nicotinamide riboside chloride using sodium dithionite as a reducing agent. This reaction is typically carried out in an aqueous solution at room temperature under anaerobic conditions to achieve high yields .

Industrial Production Methods: Industrial production of nicotinic acid riboside often involves biocatalytic processes. These methods utilize engineered enzymes to convert nicotinamide riboside into nicotinic acid riboside efficiently. The biocatalytic approach is considered more sustainable and economical compared to traditional chemical synthesis .

Chemical Reactions Analysis

Types of Reactions: Nicotinic acid riboside undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form nicotinic acid.

    Reduction: Reduction reactions can convert it into dihydronicotinic acid riboside.

    Substitution: It can participate in substitution reactions where functional groups are replaced.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium dithionite is frequently used as a reducing agent.

    Substitution: Reagents like halogens and alkylating agents are used in substitution reactions.

Major Products:

Scientific Research Applications

Nicotinic acid riboside has a wide range of scientific research applications:

Mechanism of Action

Nicotinic acid riboside exerts its effects primarily through its conversion to NAD+. NAD+ is essential for various cellular processes, including:

Comparison with Similar Compounds

    Nicotinamide Riboside: Another form of vitamin B3 that also serves as a precursor to NAD+.

    Nicotinamide Mononucleotide: A direct precursor to NAD+ with similar health benefits.

    Nicotinic Acid: A form of vitamin B3 that can be converted into NAD+ through different metabolic pathways.

Uniqueness: Nicotinic acid riboside is unique in its ability to efficiently boost NAD+ levels with fewer side effects compared to other NAD+ precursors. Its biocatalytic production methods also make it a more sustainable option .

Properties

CAS No.

16517-83-2

Molecular Formula

C21H15NO7S

Molecular Weight

425.4 g/mol

IUPAC Name

(1-amino-4-hydroxy-9,10-dioxoanthracen-2-yl) 4-methoxybenzenesulfonate

InChI

InChI=1S/C21H15NO7S/c1-28-11-6-8-12(9-7-11)30(26,27)29-16-10-15(23)17-18(19(16)22)21(25)14-5-3-2-4-13(14)20(17)24/h2-10,23H,22H2,1H3

InChI Key

FAYSAYVCKNLINZ-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)S(=O)(=O)OC2=C(C3=C(C(=C2)O)C(=O)C4=CC=CC=C4C3=O)N

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)OC2=C(C3=C(C(=C2)O)C(=O)C4=CC=CC=C4C3=O)N

16517-83-2

Origin of Product

United States

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